molecular formula C26H31FN4O4 B3014303 N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)-N2-cyclopentyloxalamide CAS No. 896360-21-7

N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)-N2-cyclopentyloxalamide

Cat. No. B3014303
CAS RN: 896360-21-7
M. Wt: 482.556
InChI Key: TWBNOKGMOJXMCG-UHFFFAOYSA-N
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Description

N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)-N2-cyclopentyloxalamide is a useful research compound. Its molecular formula is C26H31FN4O4 and its molecular weight is 482.556. The purity is usually 95%.
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Scientific Research Applications

Potential Applications in Neurological Disorders

Compounds featuring benzodioxole and piperazine subunits have been explored for their potential in treating neurological disorders. For instance, derivatives with piperazine moieties have shown promise as serotonin 5-HT1A receptor antagonists, which could be beneficial in studying or treating neuropsychiatric disorders (García et al., 2014). The specific action on serotonin receptors indicates potential applications in the development of antidepressants or anxiolytics.

Antimicrobial Activity

Quinolone derivatives, another class of compounds with some structural similarities, particularly in terms of the presence of a piperazine moiety, have been studied for their antimicrobial properties. Such compounds have shown effectiveness against a range of bacterial infections, suggesting that similar structures could be investigated for their potential in combating resistant bacterial strains (Rameshkumar et al., 2003).

Antifungal and Antiparasitic Activities

The structural feature of piperazine has also been explored in compounds showing antifungal and antiparasitic activities. For example, research into bis(benzoxaborole) compounds incorporating piperazine has demonstrated significant fungicidal activity, highlighting the potential for developing new antifungal treatments (Wieczorek et al., 2014). Similarly, benzimidazole derivatives with substituted piperazines have been evaluated for their antihistaminic potential, which is crucial for allergic diseases treatment (Gadhave et al., 2012).

properties

IUPAC Name

N-[2-(1,3-benzodioxol-5-yl)-2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl]-N'-cyclopentyloxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H31FN4O4/c27-19-6-8-21(9-7-19)30-11-13-31(14-12-30)22(18-5-10-23-24(15-18)35-17-34-23)16-28-25(32)26(33)29-20-3-1-2-4-20/h5-10,15,20,22H,1-4,11-14,16-17H2,(H,28,32)(H,29,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWBNOKGMOJXMCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)C(=O)NCC(C2=CC3=C(C=C2)OCO3)N4CCN(CC4)C5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H31FN4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

482.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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